molecular formula C10H18N2O2 B12947145 2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid

2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid

Cat. No.: B12947145
M. Wt: 198.26 g/mol
InChI Key: NLZQEZLTYLEJCY-UHFFFAOYSA-N
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Description

2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is an organic compound characterized by the presence of a bipyrrolidine moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid typically involves the reaction of bipyrrolidine with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where bipyrrolidine reacts with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The acetic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyrrolidine moiety.

    N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of the bipyrrolidine moiety.

    2-Pyrrolidinone: A lactam derivative with a similar core structure.

Uniqueness

2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is unique due to the presence of the bipyrrolidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C10H18N2O2/c13-10(14)8-11-6-3-9(7-11)12-4-1-2-5-12/h9H,1-8H2,(H,13,14)

InChI Key

NLZQEZLTYLEJCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(C2)CC(=O)O

Origin of Product

United States

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